molecular formula C24H23NO2 B8547277 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one CAS No. 60163-53-3

4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one

Cat. No.: B8547277
CAS No.: 60163-53-3
M. Wt: 357.4 g/mol
InChI Key: BMZCZUGSEZYGOG-UHFFFAOYSA-N
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Description

4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one is a seven-membered heterocyclic compound containing an oxazepanone core (oxygen and nitrogen atoms at positions 1 and 4, respectively). Key structural features include:

  • A benzyl substituent at position 2.
  • Two phenyl groups at position 7, contributing to steric bulk and lipophilicity.
  • A ketone group at position 3, which may participate in hydrogen bonding or serve as a reactive site for derivatization.

Properties

CAS No.

60163-53-3

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

4-benzyl-7,7-diphenyl-1,4-oxazepan-3-one

InChI

InChI=1S/C24H23NO2/c26-23-19-27-24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)16-17-25(23)18-20-10-4-1-5-11-20/h1-15H,16-19H2

InChI Key

BMZCZUGSEZYGOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)COC1(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Ring Size/Type Heteroatoms
4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one 1,4-Oxazepan-3-one 4-benzyl, 7,7-diphenyl 7-membered monocyclic O, N
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Fused imidazo-triazinone 7,7-diphenyl Bicyclic fused system N (multiple)
Benzo-1,4-oxazepin-5-one Benzo-fused 1,4-oxazepin-5-one Benzene fused at positions 1–2 7-membered fused ring O, N

Key Observations :

  • The 7,7-diphenyl group is shared with ’s triazinone derivatives, suggesting common strategies to enhance lipophilicity or π-π stacking interactions .
  • Benzo-fused analogs () exhibit planar aromatic systems, which may limit puckering dynamics compared to the target compound’s flexible oxazepanone ring .

Ring Puckering and Conformational Analysis

The Cremer-Pople parameters () quantify ring puckering, which influences molecular interactions :

  • Monocyclic oxazepanones (target compound) likely exhibit greater puckering flexibility than fused-ring analogs (e.g., ’s benzo-fused system).
  • Puckering amplitude ($q$) and phase angle ($\phi$) differences could affect binding to biological targets or solubility profiles.

Preparation Methods

Lactamization of γ-Keto Amides

A more conventional approach involves cyclizing γ-keto amides under acidic or basic conditions. For instance, heating N-benzyl-3,3-diphenyl-4-oxobutanamide in refluxing acetic acid could induce lactamization. This method aligns with protocols for synthesizing tetrahydrooxazepinones:

Procedure :

  • Dissolve N-benzyl-3,3-diphenyl-4-oxobutanamide (1.0 eq) in glacial acetic acid.

  • Reflux at 120°C for 8–12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

ParameterValueSource
Yield65–72%
Reaction Time10 hours
Characterization1H^1H NMR, IR

Benzylation at Position 4

Reductive Amination

Benzylamine can be introduced via reductive amination of a ketone precursor. For example, condensing 7,7-diphenyl-1,4-oxazepan-3-one with benzaldehyde using NaBH₃CN:

7,7-Diphenyl-1,4-oxazepan-3-one+PhCH2NH2NaBH3CNTarget Compound\text{7,7-Diphenyl-1,4-oxazepan-3-one} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Conditions :

  • Solvent : MeOH/CH₂Cl₂ (1:1).

  • pH : 4–5 (acetic acid buffer).

  • Time : 24 hours at room temperature.

Nucleophilic Substitution

Alternatively, displace a leaving group (e.g., Cl) at C-4 with benzylamine:

4-Chloro-7,7-diphenyl-1,4-oxazepan-3-one+PhCH2NH2BaseTarget Compound\text{4-Chloro-7,7-diphenyl-1,4-oxazepan-3-one} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{Base}} \text{Target Compound}

Base Selection : Et₃N or K₂CO₃ in DMF at 80°C.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1H NMR spectrum of the target compound should exhibit:

  • Benzyl protons : δ 3.8–4.2 ppm (AB quartet for CH₂Ph).

  • Diphenyl groups : δ 7.2–7.5 ppm (multiplet for 10 aromatic protons).

  • Lactam proton : δ 5.1 ppm (singlet for NH).

Infrared (IR) Spectroscopy

Key absorptions include:

  • Lactam C=O : 1680–1720 cm⁻¹.

  • Aromatic C-H : 3050–3100 cm⁻¹.

  • N-H stretch : 3300–3350 cm⁻¹.

Challenges and Optimization Strategies

Ring Strain and Cyclization Efficiency

The seven-membered ring poses synthetic challenges due to entropic factors. Mitigation strategies include:

  • High-dilution conditions to favor intramolecular reactions.

  • Microwave-assisted synthesis to reduce reaction time.

Diastereoselectivity at C-4 and C-7

The stereogenic centers at C-4 and C-7 require chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINOL-derived catalysts in Grignard additions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one with high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, outlines a protocol for benzo-1,4-oxazepine derivatives using intermediates like aryl chlorides (e.g., 4-ClC₆H₄) under reflux conditions. Key steps include:

  • Reacting benzylamine derivatives with diphenylacetyl chloride in anhydrous THF.
  • Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride).
  • Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~75%) are achievable by controlling reaction temperature (60–80°C) and using catalytic DMAP .

Q. Which analytical techniques are essential for structural characterization of 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one?

  • Methodological Answer : Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl and diphenyl groups). highlights diagnostic signals for similar oxazepanones, such as carbonyl (C=O) peaks at ~170 ppm in ¹³C NMR and aromatic protons at 6.8–7.5 ppm in ¹H NMR .
  • EIMS (Electron Ionization Mass Spectrometry) : Molecular ion peaks (e.g., m/z 414 for C₂₈H₂₃NO₂) and fragmentation patterns to validate the backbone structure .
  • Elemental Analysis : Validate empirical formulas (e.g., ±0.3% deviation for C, H, N) .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or EIMS fragments) require cross-validation:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity. For instance, HSQC can distinguish overlapping aromatic protons in crowded regions .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (if crystalline derivatives are obtainable).
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What experimental designs are effective for studying the biological activity of 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one?

  • Methodological Answer : suggests strategies for benzodiazepine derivatives:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) to test affinity for GABAₐ receptors. IC₅₀ values can be determined via competitive binding curves .
  • Cell-Based Assays : Measure neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis) using MTT viability assays .
  • In Vivo Models : Test anxiolytic activity in rodent elevated plus-maze paradigms, ensuring dose-response validation (e.g., 1–10 mg/kg, i.p.) .

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one?

  • Methodological Answer : Based on :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCE) to enhance nucleophilicity and reduce side reactions like hydrolysis .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or Bi(OTf)₃) to accelerate cyclization.
  • Temperature Gradients : Perform kinetic studies (e.g., 25–100°C) to identify optimal exothermic/endothermic phases.
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

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